3,4-dinitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3,4-dinitro-1H-pyrazole-5-carboxylic acid is a compound identified in the PubChem database. It is a 117-nucleotide single-stranded DNA sequence designed to serve as a weighted probe for the target hsa-mir-30a-5p. This compound is used in various scientific applications, particularly in the field of molecular biology, where it plays a crucial role in recognizing and binding to specific target sequences .
Preparation Methods
The preparation of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves the synthesis of a single-stranded DNA sequence. This process typically includes the following steps:
Synthesis of Nucleotides: The individual nucleotides are synthesized using standard phosphoramidite chemistry.
Assembly of the DNA Sequence: The nucleotides are sequentially added to a growing DNA chain using automated DNA synthesizers.
Purification: The synthesized DNA sequence is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Hybridization: The compound hybridizes with its complementary target sequence, forming a double-stranded DNA structure.
Polymerization: DNA polymerase extends the DNA strand from the 3’ end of the target sequence, incorporating nucleotides complementary to the target.
Scientific Research Applications
3,4-dinitro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Molecular Biology: It is used as a probe to detect specific DNA or RNA sequences in various molecular biology experiments.
Genetic Engineering: The compound is employed in genetic engineering to introduce specific mutations or modifications into target sequences.
Medical Research: This compound is used in medical research to study gene expression and regulation, particularly in the context of diseases such as cancer.
Mechanism of Action
The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves its ability to specifically bind to the target hsa-mir-30a-5p sequence. This binding is facilitated by the complementary base pairing between the probe and the target sequence. Once bound, the probe can be extended by DNA polymerase, leading to the synthesis of a new DNA strand. This process allows for the quantitative conversion of the target signal into a measurable output, such as fluorescence intensity .
Comparison with Similar Compounds
3,4-dinitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
hsa-mir-30a-5p Probes: Other probes designed to target hsa-mir-30a-5p may have different sequences or modifications to enhance their binding affinity or stability.
DNA Probes: General DNA probes used in molecular biology for detecting specific sequences can vary in length, sequence, and modifications.
RNA Probes: RNA probes are similar to DNA probes but are designed to target RNA sequences.
Properties
IUPAC Name |
3,4-dinitro-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCXFJISYFMZSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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